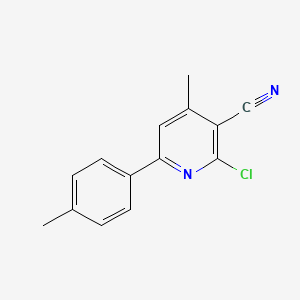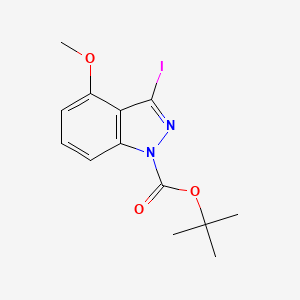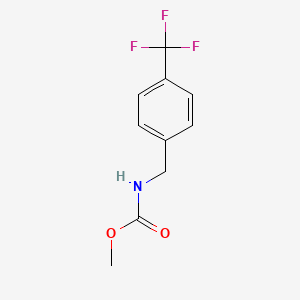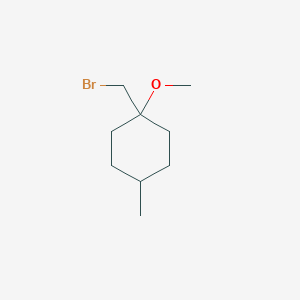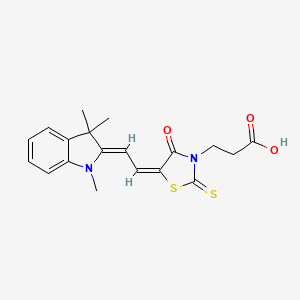![molecular formula C10H11ClOS B13088207 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a cyclobutane ring, which is further connected to a carbaldehyde group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves multiple steps, typically starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then subjected to a series of reactions to introduce the cyclobutane ring and the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Analyse Des Réactions Chimiques
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is employed in the development of biochemical assays and as a probe to study biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a different position of the chlorine atom on the thiophene ring.
1-[(5-Bromothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Propriétés
Formule moléculaire |
C10H11ClOS |
|---|---|
Poids moléculaire |
214.71 g/mol |
Nom IUPAC |
1-[(5-chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11ClOS/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2 |
Clé InChI |
SBNSSCSLBQIXOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=CSC(=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
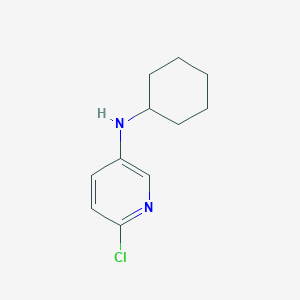
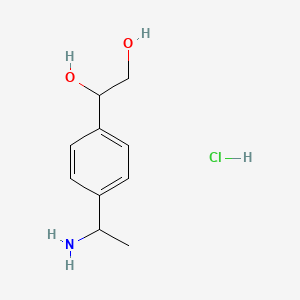
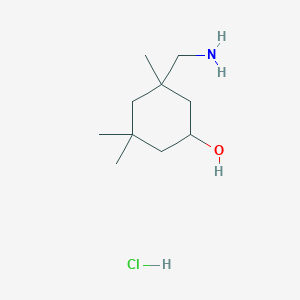
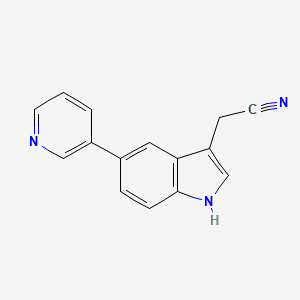
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
